![molecular formula C19H20N4O6 B600163 2-Amino-1-metil-6-fenilimidazo[4,5-b]piridina N-|A-D-Glucurónido CAS No. 133084-70-5](/img/structure/B600163.png)
2-Amino-1-metil-6-fenilimidazo[4,5-b]piridina N-|A-D-Glucurónido
Descripción general
Descripción
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-|A-D-Glucuronide is a useful research compound. Its molecular formula is C19H20N4O6 and its molecular weight is 400.391. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-|A-D-Glucuronide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-|A-D-Glucuronide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Estudio de los efectos carcinogénicos
Este compuesto es una de las aminas heterocíclicas (AHA) más abundantes en la carne cocinada {svg_1}. El Programa Nacional de Toxicología del Departamento de Salud y Servicios Humanos de los EE. UU. lo ha declarado como "razonablemente previsible que sea carcinógeno para los humanos" {svg_2}. Por lo tanto, se utiliza ampliamente en la investigación para estudiar sus efectos carcinogénicos y los mecanismos que hay detrás de ellos {svg_3}.
Investigación sobre la seguridad alimentaria
La formación de este compuesto aumenta con la temperatura y la duración de la cocción, y también depende del método de cocción y del tipo de carne que se cocine {svg_4}. Por lo tanto, se utiliza en la investigación sobre la seguridad alimentaria para estudiar los efectos de diferentes métodos y condiciones de cocción en la formación de compuestos potencialmente dañinos {svg_5}.
Desarrollo de modelos de evaluación de riesgos
Dada su abundancia en la carne cocinada y sus posibles efectos carcinogénicos, este compuesto se utiliza en el desarrollo de modelos de evaluación de riesgos para la ingesta dietética de AHA {svg_6}.
Estudio de las vías metabólicas
Este compuesto se produce por la reacción de fenilacetaldehído, el aldehído de Strecker de la fenilalanina, con creatinina en presencia de formaldehído y amoníaco {svg_7}. Por lo tanto, se utiliza en la investigación para estudiar estas vías metabólicas y cómo contribuyen a la formación de compuestos potencialmente dañinos {svg_8}.
Desarrollo de estrategias de mitigación
Se ha llevado a cabo investigación para encontrar formas de inhibir la formación de este compuesto en los alimentos. Por ejemplo, un estudio examinó los efectos de varios ingredientes alimentarios en la formación de este compuesto en un sistema modelo {svg_9}.
Investigación sobre el tratamiento del cáncer
Este compuesto se ha utilizado en ensayos que estudian la ciencia básica del cáncer de páncreas {svg_10}. Podría utilizarse potencialmente para desarrollar nuevos tratamientos o para comprender mejor la enfermedad.
Mecanismo De Acción
Target of Action
The primary target of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-|A-D-Glucuronide, also known as (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)amino]oxane-2-carboxylic acid, is the cytochrome P450 1A2 (CYP1A2) enzyme . This enzyme plays a crucial role in the metabolic activation of the compound .
Biochemical Pathways
The compound induces gene expression changes in the JAK/STAT and MAPK pathways related to inflammation, diabetes, and cancer . It modulates genes controlled by the STAT3 transcriptional factor and initiates leptin signaling via the JAK/STAT and MAPK pathway cascades .
Pharmacokinetics
The compound is extensively glucuronidated in humans, both in vivo and in vitro . This process is mediated by UDP-glucuronosyltransferase (UGT), which plays a critical role in the detoxification of food-borne carcinogenic heterocyclic amines .
Result of Action
The compound mediates gene expression changes within the adipocyte, and the pathways most affected are related to cancer and other chronic diseases . It has been shown to be selectively toxic to dopaminergic neurons in primary cultures, resulting in a decreased percentage of dopaminergic neurons .
Action Environment
The formation of the compound increases with the temperature and duration of cooking and also depends on the method of cooking and the variety of meat being cooked . Exposure to the compound depends on the eating habits of the individual and can vary up to 5000-fold . It is also related to the type of meat, doneness, cooking method, and quantity consumed .
Actividad Biológica
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) is a heterocyclic amine primarily found in cooked meats and is recognized for its potential carcinogenic properties. The compound undergoes metabolic transformations, particularly glucuronidation, which plays a crucial role in its biological activity and detoxification pathways. This article examines the biological activity of PhIP and its glucuronide derivatives, focusing on their metabolic pathways, mutagenic potential, and implications for human health.
- Chemical Name : 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine
- CAS Number : 105650-23-5
- Molecular Formula : C13H12N4
- Molecular Weight : 224.26 g/mol
Metabolic Pathways
PhIP is metabolized through a series of enzymatic reactions primarily involving cytochrome P450 enzymes. The key steps in the metabolism of PhIP include:
-
Phase I Metabolism :
- PhIP is hydroxylated by CYP1A2 to form N-hydroxy-PhIP, which is a mutagenic intermediate.
- This reaction can be influenced by dietary components and individual genetic variations in enzyme expression.
-
Phase II Metabolism :
- N-hydroxy-PhIP can undergo conjugation with glucuronic acid via UDP-glucuronosyltransferases (UGTs), leading to the formation of glucuronides (e.g., N2-glucuronide and N3-glucuronide).
- These glucuronides are less reactive and are excreted from the body, representing a detoxification pathway.
Biological Activity
The biological activity of PhIP and its glucuronides can be summarized as follows:
- Mutagenicity : N-hydroxy-PhIP has been shown to form DNA adducts, specifically at the C8 position of guanine, which is associated with mutagenic activity. This adduct formation is a critical step in the carcinogenic process.
- Carcinogenic Potential : Studies indicate that PhIP is a potent rodent carcinogen and may pose similar risks to humans. Epidemiological studies have linked dietary intake of PhIP to increased cancer risk, particularly colorectal cancer.
Case Studies
Several studies have investigated the biological effects of PhIP and its metabolites:
- Urinary Metabolite Analysis :
-
In Vivo Studies :
- Research using mouse models demonstrated that PhIP treatment resulted in significant DNA adduction in various tissues (liver, lung, colon), correlating with increased tumorigenesis . The study highlighted the role of CYP1A2 in bioactivation and subsequent detoxification pathways through glucuronidation.
Data Table: Key Metabolites of PhIP
Metabolite Name | Type | Biological Activity |
---|---|---|
N-Hydroxy-PhIP | Phase I Metabolite | Mutagenic; forms DNA adducts |
N2-Glucuronide | Phase II Metabolite | Detoxified; less reactive |
N3-Glucuronide | Phase II Metabolite | Detoxified; less reactive |
4′-Hydroxy-PhIP | Phase I Metabolite | Potentially detoxified |
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)amino]oxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O6/c1-23-11-7-10(9-5-3-2-4-6-9)8-20-16(11)21-19(23)22-17-14(26)12(24)13(25)15(29-17)18(27)28/h2-8,12-15,17,24-26H,1H3,(H,27,28)(H,20,21,22)/t12-,13-,14+,15-,17+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVPGYDPSLNFET-KSXIZUIISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1NC4C(C(C(C(O4)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1N[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747014 | |
Record name | N-(1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl)-beta-D-glucopyranuronosylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50747014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133084-70-5 | |
Record name | N-(1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl)-beta-D-glucopyranuronosylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50747014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.